molecular formula C21H21FN4O2 B11453849 1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453849
M. Wt: 380.4 g/mol
InChI Key: KFSQMAVMNXBALF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a fluorophenyl group, a hydroxy group, and a phenylpropyl chain, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions

    Pyrimidine Core Formation: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of urea with β-diketones under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine core.

    Addition of Phenylpropyl Chain: The phenylpropyl chain is typically added through a Friedel-Crafts alkylation reaction, using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrimidine ring to a dihydropyrimidine using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Electrophiles like nitronium ion (NO₂⁺), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of dihydropyrimidine derivatives

    Substitution: Introduction of nitro, halogen, or alkyl groups on the fluorophenyl ring

Scientific Research Applications

1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
  • 1-(4-bromophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
  • 1-(4-methylphenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Uniqueness

The presence of the fluorophenyl group in 1-(4-fluorophenyl)-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-(3-phenylpropyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H21FN4O2/c22-16-8-10-17(11-9-16)26-19-18(20(27)24-21(26)28)13-25(14-23-19)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,23H,4,7,12-14H2,(H,24,27,28)

InChI Key

KFSQMAVMNXBALF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=O)NC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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